molecular formula C13H9ClF2N2O B5795045 1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea

1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea

Cat. No.: B5795045
M. Wt: 282.67 g/mol
InChI Key: DNSOVSKQYIHAHW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea is an organic compound characterized by the presence of chlorophenyl and difluorophenyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea typically involves the reaction of 4-chloroaniline with 3,4-difluoroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Urea derivatives with oxidized aromatic rings.

    Reduction: Amine derivatives with reduced aromatic rings.

    Substitution: Substituted urea compounds with modified aromatic rings.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites, resulting in inhibition or activation of target proteins. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-phenylurea
  • 1-(3,4-Difluorophenyl)-3-phenylurea
  • 1-(4-Chlorophenyl)-3-(2,3-difluorophenyl)urea

Comparison: 1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea stands out due to the presence of both chlorophenyl and difluorophenyl groups, which impart unique chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity and potential for diverse applications, making it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3,4-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSOVSKQYIHAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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